molecular formula C10H9NO3 B1608705 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 79252-84-9

1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B1608705
CAS No.: 79252-84-9
M. Wt: 191.18 g/mol
InChI Key: QGMHYVXVMJXSEK-UHFFFAOYSA-N
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Description

General Overview of Pyrrolidine-2,5-dione Derivatives in Drug Discovery

The pyrrolidine-2,5-dione, also known as the succinimide (B58015) ring, is a five-membered heterocyclic scaffold that has proven to be a valuable pharmacophore in drug discovery. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The structural rigidity of the pyrrolidine-2,5-dione core, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity. unipa.it

One of the most well-established therapeutic applications of pyrrolidine-2,5-dione derivatives is in the treatment of epilepsy. The succinimide class of anticonvulsants, which includes ethosuximide (B1671622), has been a mainstay in the management of absence seizures. mdpi.com Research in this area continues, with the synthesis of new hybrid anticonvulsants based on the pyrrolidine-2,5-dione frame aiming for a broader spectrum of activity. mdpi.com

Beyond the central nervous system, pyrrolidine-2,5-dione derivatives have emerged as promising agents in oncology. Studies have shown that these compounds can exhibit potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival. researchgate.netmdpi.com For instance, certain derivatives have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key mediator in inflammatory diseases and cancer. nih.gov

The antimicrobial potential of this scaffold is also an active area of investigation. Researchers have synthesized and evaluated a variety of pyrrolidine-2,5-dione derivatives against both bacterial and fungal pathogens. nih.govmdpi.comnih.gov These studies have highlighted the importance of specific substitutions on the succinimide ring in determining the potency and spectrum of antimicrobial activity.

Significance of the 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione Moiety in Contemporary Chemical Research

Recent research has highlighted the particular significance of incorporating a 2-hydroxyphenyl group at the N-1 position of the pyrrolidine-2,5-dione ring. This specific substitution has been shown to confer valuable biological properties, particularly in the realms of antimicrobial and anticancer activities. nih.gov

The synthesis of derivatives based on a 1-(2-hydroxyphenyl)-5-oxopyrrolidine core has been a key area of exploration. A common synthetic route involves the reaction of 2-aminophenol (B121084) with itaconic acid to form the foundational 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate serves as a versatile platform for the introduction of various functional groups, leading to a library of compounds with diverse biological profiles.

The presence of the 2-hydroxyphenyl moiety appears to be crucial for the observed biological effects. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant activity against multidrug-resistant Gram-positive bacteria and fungal pathogens. nih.govelsevierpure.com Furthermore, certain analogues have exhibited promising anticancer activity against human cancer cell lines. nih.govresearchgate.net The precise mechanism by which the 2-hydroxyphenyl group contributes to this activity is a subject of ongoing investigation, but it is hypothesized to be involved in key binding interactions with biological targets.

The following data tables summarize some of the key research findings related to the antimicrobial and anticancer activities of derivatives of the this compound scaffold.

Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine Derivatives nih.gov

CompoundTarget OrganismMIC (µg/mL)
Derivative A Staphylococcus aureus16
Derivative B Candida albicans32
Derivative C Aspergillus fumigatus>64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Anticancer Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine Derivatives against A549 Human Lung Carcinoma Cells nih.gov

CompoundIC50 (µM)
Derivative X 15.8
Derivative Y 22.4
Derivative Z >50

IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

The exploration of the this compound moiety represents a promising avenue in the development of new therapeutic agents. The ability to readily synthesize a variety of derivatives from a common intermediate, coupled with the significant biological activities observed, underscores the importance of this particular chemical scaffold in modern medicinal chemistry research. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMHYVXVMJXSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229592
Record name 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)-
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79252-84-9
Record name 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)-
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Record name 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)-
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Record name 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione
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Synthetic Methodologies and Chemical Derivatization of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione and Its Analogs

Established Synthetic Pathways for Pyrrolidine-2,5-dione Core Structures

The construction of the fundamental pyrrolidine-2,5-dione ring is primarily achieved through methods that form the cyclic imide functionality.

One of the most frequently utilized methods for preparing pyrrolidine-2,5-diones involves the nucleophilic acyl substitution reaction between a primary amine and a derivative of succinic acid, such as succinic anhydride (B1165640). psu.edu This approach is straightforward and versatile. The reaction typically proceeds by heating the amine and the anhydride, often in a suitable solvent. For instance, the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione is achieved by refluxing succinyl chloride (derived from succinic acid and thionyl chloride) with m-chloroaniline. ijapbc.com The resulting cyclic imide can be identified by characteristic signals in its IR spectrum, typically showing a doublet for the carbonyl groups around 1711 and 1680 cm⁻¹. ijapbc.com

This strategy has been applied to various amines. In one example, succinic anhydride was reacted with ethylenediamine (B42938) to prepare 1-(2-aminoethyl) pyrrolidine-2,5-dione. researchgate.net Similarly, more complex heterocyclic amines can be used; for example, certain quinazolinone derivatives have been reacted with succinic anhydride to yield the corresponding pyrrolidine-2,5-dione products. researchgate.net

Intramolecular cyclization offers an alternative route to the pyrrolidine (B122466) ring system. researchgate.net This strategy involves a precursor molecule that already contains the requisite atoms arranged in a linear fashion, which then undergoes a ring-closing reaction. These reactions can be promoted by various catalysts or conditions. For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Another approach uses an acid-promoted reaction of N-carbamate-protected amino alcohols to form pyrrolidines. organic-chemistry.org While these methods often target the broader class of pyrrolidines, the synthesis of pyrrolidones (containing one carbonyl) from amides is a common specific application of this strategy. psu.eduresearchgate.net The formation of the dione (B5365651) structure often involves the cyclization of amide derivatives of 1,4-dicarboxylic acids. psu.edu

Targeted Synthesis of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione

The specific synthesis of the title compound and its close analogs often employs starting materials that already contain the desired phenyl and hydroxyl groups.

A direct and effective method for synthesizing the core structure of the title compound involves the condensation of 2-aminophenol (B121084) with itaconic acid. nih.govsemanticscholar.org This reaction leads to the formation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate. nih.govsemanticscholar.org The process is typically carried out by refluxing a mixture of 2-aminophenol and itaconic acid in water. nih.gov This key intermediate serves as a versatile scaffold for further chemical modifications. nih.gov

Advanced Derivatization and Functionalization Strategies

Beyond the initial synthesis, advanced strategies can be used to create more complex or substituted pyrrolidine-2,5-diones, which may not be accessible through direct condensation methods.

A notable advanced method for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones utilizes a rearrangement reaction starting from 3-substituted coumarins and nitromethane (B149229). psu.edunih.gov This one-pot synthesis is efficient and proceeds through a proposed mechanism involving a Michael addition, followed by a Nef-type rearrangement and subsequent cyclization. researchgate.netrsc.org

The reaction is initiated by the Michael addition of nitromethane to the coumarin (B35378) derivative. rsc.org This is followed by a complex Nef-type rearrangement of the resulting nitromethyl group, which transforms into a nitroso-hydroxymethyl group, and finally, cyclization with the opening of the coumarin's lactone ring to form the desired pyrrolidine-2,5-dione product. rsc.org The reaction's success is dependent on the nature of the substituent at the 3-position of the coumarin. Coumarins with electron-withdrawing groups generally yield the expected pyrrolidine derivatives, while those with electron-donating groups may not react under the same conditions. psu.edu

Computational studies have elucidated the energetics of this transformation. The initial Michael addition of deprotonated nitromethane to coumarin has a relatively low activation energy barrier of 21.7 kJ mol⁻¹. researchgate.netrsc.org Subsequent steps, such as proton transfer and the oxygen atom migration characteristic of the Nef-type rearrangement, have significantly higher energy barriers. researchgate.netrsc.org

Table 1: Reaction of 3-Substituted Coumarins with Nitromethane This table summarizes the results of the rearrangement reaction between various 3-substituted coumarins and nitromethane to yield substituted pyrrolidine-2,5-diones.

Entry3-Substituent on CoumarinProductYield (%)
1-COOEt1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid ethyl ester82
2-CONMe₂1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid dimethyl amide75
3-CN1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carbonitrile85
4-Cl2-Hydroxy-2,2a-dihydrochromeno[3,4-b]azet-3-one-
5-NO₂No pyrrolidine derivative formed-
Data sourced from Molecules (2012). psu.edu
*Note: The reaction with 3-chloro-2H-chromen-2-one yielded a different heterocyclic product instead of the expected pyrrolidine derivative. psu.edu

Table 2: Calculated Energy Barriers for the Rearrangement Reaction Mechanism This table presents key energy barriers calculated for the stages of the one-pot synthesis of pyrrolidinedione from coumarin and nitromethane.

Reaction StageDescriptionEnergy Barrier (kJ mol⁻¹)
Michael AdditionAddition of deprotonated nitromethane to coumarin21.7
Proton TransferTautomerization of the nitromethyl intermediate197.8
Nef-Type RearrangementMigration of an oxygen atom (water-assisted)142.4
CyclizationFormation of the pyrrolidine ring from a protonated intermediate11.9
*Data sourced from RSC Advances (2018). researchgate.netrsc.org

Table of Mentioned Chemical Compounds

Chemical Name
This compound
1,4-Dicarboxylic Acids
Succinic Anhydride
o-Aminophenol
Itaconic Acid
3-Substituted Coumarins
Nitromethane
Pyrrolidine-2,5-dione
Succinimide (B58015)
Succinic acid
1-(3-chlorophenyl)-pyrrolidine-2,5-dione
Thionyl chloride
m-Chloroaniline
1-(2-aminoethyl) pyrrolidine-2,5-dione
Ethylenediamine
Quinazolinone
N-carbamate
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid ethyl ester
1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid dimethyl amide
1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carbonitrile
3-Chloro-2H-chromen-2-one
2-Hydroxy-2,2a-dihydrochromeno[3,4-b]azet-3-one
3-Nitro-2H-chromen-2-one

Introduction of Diverse Chemical Moieties (e.g., Hydrazone, Azole, Azine)

The functionalization of the pyrrolidine-2,5-dione core by introducing diverse chemical moieties such as hydrazones, azoles, and azines is a key strategy for creating new derivatives. These modifications can be achieved by leveraging functional groups on the N-phenyl substituent or the pyrrolidine ring itself.

One common approach involves the synthesis of acyl hydrazone derivatives. Studies have shown that 5-pyrrolidin-2-ones featuring hydrazine (B178648) or acyl hydrazone groups can be synthesized and evaluated for their biological activities. researchgate.netnih.gov For instance, starting with a precursor like 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, modifications can be made to the acetamide (B32628) group. researchgate.net Deacetylation to reveal a free amino group provides a handle for further reactions, enabling the introduction of hydrazone and azole moieties. researchgate.net The synthesis of hydrazone derivatives often involves the reaction of a carbonyl-containing precursor with a hydrazine, or the coupling of a carboxylic acid group with a hydrazide. nih.gov

The synthesis of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione has been accomplished through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com This method highlights how a hydrazone-like functional group (amidrazone) can be used as a building block to construct the pyrrole-2,5-dione ring system, resulting in derivatives with distinct stereoisomeric forms. mdpi.com

Table 1: Examples of Moiety Introduction Reactions

Starting Material Precursor Reagent(s) Moiety Introduced Reference(s)
1-(4-aminophenyl)-5-oxopyrrolidine Various reagents after functionalization Hydrazone, Azole, Diazole researchgate.net
N³-substituted amidrazones 2,3-Dimethylmaleic anhydride N(1)-Amidrazone derivative mdpi.com
Betulonic acid Isoniazid (INH) Isonicotinoylhydrazone nih.gov

Halogenation Strategies for Substituted Derivatives (e.g., Dichloro-substitution)

Halogenation is a fundamental transformation for modifying the pyrrolidine-2,5-dione scaffold. Halogenated derivatives serve as important intermediates for further functionalization or as target compounds themselves. The well-known reagent 1-bromopyrrolidine-2,5-dione (NBS) is a classic example of a halogenated derivative used extensively in organic synthesis as a brominating agent. researchgate.netnih.gov

Strategies for introducing halogens onto the heterocyclic ring have been developed. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be effectively converted into their corresponding 5-chloro-1,5-dihydro-2H-pyrrol-2-one derivatives. researchgate.net These chloro-substituted compounds are valuable intermediates for subsequent nucleophilic substitution reactions. Furthermore, natural and synthetic 1H-pyrrole-2,5-dione derivatives, such as 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione, have been described, indicating that direct halogenation of the five-membered ring is a viable synthetic route. mdpi.com

While not directly on the pyrrolidine-2,5-dione core, selective chlorination and bromination of 1-(2-hydroxyaryl)-3-arylpropane-1,3-diones have been achieved, demonstrating methods for halogenating dione structures that could be conceptually applied to related systems. researchgate.net

One-Pot Multicomponent Reactions for Pyrrolidine-Containing Heterocycles

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrrolidine. tandfonline.comrsc.org These reactions combine three or more starting materials in a single synthetic operation, minimizing waste and simplifying purification processes. tandfonline.commdpi.com

A prevalent MCR strategy for synthesizing pyrrolidines involves the [3+2] cycloaddition of an in-situ generated azomethine ylide with a dipolarophile. tandfonline.com For example, an azomethine ylide can be formed from the reaction of an amino acid with an aldehyde. This intermediate then reacts with an alkene, such as a maleimide, to yield a highly substituted pyrrolidine ring. tandfonline.com A specific implementation involves the reaction of aromatic aldehydes, glycine (B1666218) ester, and maleimides under microwave heating to form an intermediate that undergoes intramolecular cycloaddition to give the desired pyrrolidine hybrids in good yields. tandfonline.com

Another example is the three-component reaction between esters of acylpyruvic acid, aromatic aldehydes, and amines to produce polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These MCRs are valuable for creating diverse libraries of pyrrolidine-containing compounds for various research applications. tandfonline.comresearchgate.net The development of asymmetric MCRs has also enabled the diastereoselective synthesis of highly functionalized pyrrolidines with control over multiple stereocenters in a single step. nih.gov

Table 2: Selected Multicomponent Reactions for Pyrrolidine Synthesis

Components Key Intermediate Product Type Reference(s)
Aldehyde, Amino Acid, Maleimide Azomethine ylide Substituted Pyrrolidine tandfonline.com
Acylpyruvic acid ester, Aldehyde, Amine N/A 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one nih.gov
Phenyl dihydrofuran, N-tosyl imino ester, Silane reagent N/A Functionalized Pyrrolidine/Proline nih.gov

Michael Addition Reactions for N-Substituted Pyrrolidine-2,5-dione Derivatives

The Michael addition is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of pyrrolidine-2,5-dione derivatives. researchgate.net This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.gov N-substituted maleimides are common Michael acceptors in these reactions, leading directly to the succinimide (pyrrolidine-2,5-dione) ring system.

In one reported approach, N-substituted pyrrolidine-2,5-dione derivatives were synthesized through the Michael addition of ketones to N-substituted maleimides, catalyzed by a self-assembled three-component organocatalyst system. ebi.ac.uk Similarly, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been accomplished via a catalytic Michael reaction, demonstrating the versatility of this method for introducing diverse substituents at the C-3 position of the ring. nih.gov

The reaction can be performed asymmetrically to produce chiral products. For instance, an organocatalytic synthetic approach using Michael addition was developed to synthesize stereopure pyrrolidinedione derivatives, which are valuable as building blocks for drug discovery. nih.gov

Table 3: Examples of Michael Addition for Pyrrolidine-2,5-dione Synthesis

Michael Acceptor Michael Donor Product Reference(s)
N-substituted maleimide Ketone N,3-disubstituted pyrrolidine-2,5-dione ebi.ac.uk
N-substituted maleimide Heterocycle 3-Heteryl substituted pyrrolidine-2,5-dione nih.gov
N-phenylmaleimide 2-Methylpentanal (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal nih.gov

Synthesis of 4-(Pyrrolidine-2,5-dione-1-yl)phenol Derivatives

The synthesis of specific isomers, such as those with a phenol (B47542) group at the para-position of the N-phenyl ring, can be achieved through targeted synthetic routes. A straightforward and effective protocol has been established for the preparation of 4-(Pyrrolidine-2,5-dione-1-yl)phenol. researchgate.net

This synthesis involves the direct reaction of 4-aminophenol (B1666318) with succinic anhydride. researchgate.net The reaction is typically carried out using glacial acetic acid as the solvent and is heated under reflux conditions (120-130 °C) for several hours. This condensation reaction forms the imide ring of the pyrrolidine-2,5-dione structure by linking the nitrogen atom of the aminophenol to the two carbonyl groups of the succinic anhydride, with the elimination of water. The resulting product, 4-(Pyrrolidine-2,5-dione-1-yl)phenol, has been characterized using various spectroscopic and crystallographic techniques. researchgate.net

Table 4: Synthesis of 4-(Pyrrolidine-2,5-dione-1-yl)phenol

Reactant 1 Reactant 2 Solvent Conditions Product Reference(s)
4-Aminophenol Succinic anhydride Glacial Acetic Acid Reflux (120-130 °C), 4h 4-(Pyrrolidine-2,5-dione-1-yl)phenol researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the pyrrolidine-2,5-dione ring typically appear as a singlet or a multiplet system, depending on the substitution pattern. For the parent succinimide (B58015) ring, the four methylene (B1212753) protons are chemically and magnetically equivalent and appear as a single sharp singlet. In the case of this compound, these protons (CH₂-CH₂) in the succinimide ring are expected to present a singlet at approximately δ 2.7-2.9 ppm. ijapbc.commdpi.com The aromatic protons on the hydroxyphenyl group will appear in the downfield region (typically δ 6.8–7.5 ppm) as a complex multiplet pattern, resulting from spin-spin coupling. The phenolic hydroxyl proton (-OH) will exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the dione (B5365651) ring are characteristically found in the highly deshielded region of the spectrum, typically between δ 170 and 180 ppm. mdpi.combas.bg The methylene carbons of the succinimide ring would be expected to resonate at approximately δ 28-30 ppm. mdpi.com The carbons of the phenyl ring will show signals in the aromatic region (δ 115–160 ppm), with the carbon atom attached to the hydroxyl group appearing at a higher chemical shift. mdpi.com

For related derivatives, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, characteristic signals for the pyrrolidine (B122466) ring carbons are observed, further confirming these assignments. mdpi.com For example, in a 2,5-dimethylpyrrole derivative, the methyl group carbons appear around δ 12-13 ppm, and the pyrrole (B145914) carbons are seen at approximately δ 105 ppm. mdpi.com Two-dimensional NMR techniques like HSQC and HMBC are often employed to definitively assign all proton and carbon signals, especially in more complex derivatives. bas.bgjst-ud.vnresearchgate.net

Table 1: Expected NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
C=O (Imide) - ~175-177
-CH₂-CH₂- (Ring) ~2.8 (s, 4H) ~29
Ar-C ~6.8-7.4 (m, 4H) ~116-140
Ar-C-OH - ~150-155
Ar-C-N - ~125-130
-OH Variable (br s, 1H) -

Note: Data is estimated based on values for structurally similar compounds. ijapbc.commdpi.combas.bg

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by several key absorption bands that confirm its structure.

The most prominent features are the stretching vibrations of the two carbonyl groups (C=O) within the succinimide ring. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. For this compound, these bands are expected to appear in the region of 1700-1800 cm⁻¹. For instance, a related compound, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, displays a characteristic doublet at approximately 1711 cm⁻¹ and 1680 cm⁻¹. ijapbc.com Similarly, 1-methoxypyrrolidine-2,5-dione shows strong absorptions at 1727.7 cm⁻¹ and 1790.6 cm⁻¹. researchgate.net

Another significant feature is the broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group, which is typically observed in the range of 3200-3600 cm⁻¹. The C-N stretching vibration of the imide structure gives rise to bands between 1300 and 1100 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Phenolic -OH O-H stretch, H-bonded 3200-3600 (broad)
Aromatic C-H C-H stretch 3000-3100
Imide C=O Asymmetric & Symmetric C=O stretch 1700-1800 (two bands)
Aromatic C=C C=C stretch 1450-1600
Imide C-N C-N stretch 1100-1300

Note: Frequencies are based on typical values for the respective functional groups and data from related compounds. ijapbc.comresearchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO₃), the exact molecular weight can be precisely determined using High-Resolution Mass Spectrometry (HRMS). nih.gov The calculated monoisotopic mass is 191.05824 Da. uni.lu HRMS analysis of related pyrrolidine-dione derivatives has been successfully used to confirm their elemental composition by matching the experimentally observed mass to the calculated value with high accuracy. jst-ud.vnresearchgate.net

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize, forming a molecular ion ([M]⁺) or a pseudomolecular ion ([M+H]⁺ or [M-H]⁻). The fragmentation of this ion provides a unique fingerprint. Key fragmentation pathways for this compound would likely involve:

Cleavage of the succinimide ring.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the imide structure.

Fragmentation of the bond between the phenyl ring and the nitrogen atom.

Rearrangements involving the hydroxyl group, such as the loss of water, which is a common fragmentation for phenolic compounds. researchgate.net

Table 3: Predicted Mass Spectrometry Data for C₁₀H₉NO₃

Adduct / Ion Formula Calculated m/z
[M+H]⁺ [C₁₀H₁₀NO₃]⁺ 192.06552
[M+Na]⁺ [C₁₀H₉NO₃Na]⁺ 214.04746
[M-H]⁻ [C₁₀H₈NO₃]⁻ 190.05096

Data sourced from PubChem predictions. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from both the pyrrolidine-2,5-dione moiety and the hydroxyphenyl substituent.

The carbonyl groups in the succinimide ring can undergo n→π* transitions, which typically result in a weak absorption band at longer wavelengths (around 300 nm). researchgate.net More intense π→π* transitions, associated with both the carbonyl groups and the aromatic ring, are expected at shorter wavelengths (below 280 nm). researchgate.net For example, a related derivative, 1-(2-aminoethyl)pyrrolidine-2,5-dione, exhibits absorption bands at 236 nm (π→π) and 300 nm (n→π). researchgate.net The presence of the hydroxyphenyl group, a chromophore, will contribute significantly to the π→π* transitions. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netmu-varna.bg

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Electronic Transition Associated Chromophore Expected λ_max (nm)
π→π* Phenyl ring, C=O ~230-280
n→π* C=O ~300 (weak)

Note: Values are estimated based on data for related structures. researchgate.net

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For chiral molecules, XRD can establish the absolute stereochemistry.

Table 5: Crystallographic Data for the Parent Compound, Pyrrolidine-2,5-dione

Parameter Value Reference
Formula C₄H₅NO₂ researchgate.netnih.gov
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
a (Å) 7.3661 (4) researchgate.net
b (Å) 9.5504 (5) researchgate.net
c (Å) 12.8501 (7) researchgate.net
V (ų) 904.00 (8) researchgate.net

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula and purity of a synthesized compound.

For this compound, with the molecular formula C₁₀H₉NO₃, the theoretical elemental composition can be calculated. Experimental results obtained from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. nih.gov This technique is routinely used in the characterization of new pyrrolidine-dione derivatives. ijapbc.comnih.gov

Table 6: Elemental Composition of this compound (C₁₀H₉NO₃)

Element Calculated Mass Percentage (%)
Carbon (C) 62.82
Hydrogen (H) 4.74
Nitrogen (N) 7.33
Oxygen (O) 25.11

Note: Molecular Weight = 191.18 g/mol .

Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the properties of pyrrolidine-2,5-dione derivatives. These methods model the electronic structure and geometry of molecules to predict their behavior and characteristics.

The synthesis of pyrrolidinedione derivatives often involves complex multi-step reactions. Quantum chemical studies have been pivotal in elucidating the mechanisms of these formations. A notable example is the one-pot synthesis of 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine, a compound structurally related to the title compound, from coumarin (B35378) and nitromethane (B149229). rsc.org Computational modeling has shown this synthesis proceeds through several distinct stages:

Michael Addition : The reaction initiates with a Michael addition of deprotonated nitromethane to the coumarin substrate. rsc.org This step involves the formation of a key carbon-carbon bond.

Nef-Type Rearrangement : Following the initial addition, a Nef-type rearrangement of the nitromethyl group occurs. rsc.orgresearchgate.net This involves the migration of an oxygen atom, transforming the nitro group into a nitroso-hydroxymethyl group. rsc.orgresearchgate.net

Cyclization : The final stage is the cyclization of the intermediate to form the five-membered pyrrolidine-2,5-dione ring. This step is accompanied by the opening of the coumarin lactone ring. rsc.orgresearchgate.net

These computational elucidations provide a clear, step-by-step pathway at the molecular level, which is crucial for optimizing reaction conditions and exploring the synthesis of new derivatives. rsc.orgnih.gov

A key advantage of quantum chemical calculations is the ability to map the potential energy surface of a reaction, identifying transition states and determining the activation energy (energy barrier) for each step. For the synthesis of the related 1-hydroxy-4-(2-hydroxyphenyl)-pyrrolidinedione, DFT calculations have quantified these barriers. rsc.orgrsc.org

The calculations revealed that the initial Michael addition has a relatively low energy barrier. rsc.orgrsc.org However, subsequent steps, such as the tautomerization required for the Nef-type rearrangement and the rearrangement itself, possess significantly higher energy barriers. rsc.orgrsc.org The final cyclization step, which forms the stable pyrrolidine (B122466) ring, proceeds with a very low activation energy once the necessary intermediate is formed. rsc.orgrsc.org

Table 1: Calculated Energy Barriers for the Formation of a Pyrrolidinedione Derivative

Reaction Stage Calculated Energy Barrier (kJ mol⁻¹) Reference
Michael Addition (deprotonated nitromethane to coumarin) 21.7 rsc.orgrsc.org
Tautomerization (proton transfer in nitromethyl group) 197.8 rsc.orgrsc.org
Nef-Type Rearrangement (water-assisted oxygen migration) 142.4 rsc.orgrsc.org
Tautomerization (nitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl) 178.4 rsc.org
Cyclization (protonated intermediate) 11.9 rsc.orgrsc.org

This data is for the synthesis of 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine from coumarin and nitromethane, serving as a model for pyrrolidinedione formation. rsc.orgrsc.org

Tautomerism, the migration of a proton between two atoms, is a critical consideration for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione, which contains both a phenol (B47542) (enol-like) group and amide carbonyl groups (keto-like). nih.gov Theoretical calculations can predict the relative stability of different tautomers and the energy barriers for their interconversion. mdpi.comresearchgate.net

In systems containing a 2-hydroxyphenyl moiety, an equilibrium between the enol-imine (OH-form) and keto-enamine (NH-form) is possible. nih.gov Computational studies on analogous molecules have shown that the enol form, stabilized by the aromaticity of the phenyl ring, is often more stable than the keto tautomer. nih.gov For related pyrrolin-2-one systems, DFT calculations have quantified the energy difference between tautomers, finding it to be as low as 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model, with a small potential barrier for interconversion. beilstein-journals.orgbeilstein-journals.org These findings suggest that this compound likely exists predominantly in its phenolic form, but the presence of other tautomers in equilibrium cannot be discounted.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides this insight. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov For the title compound, the HOMO would likely be localized on the electron-rich hydroxyphenyl ring, while the LUMO would be centered on the electron-deficient dicarbonyl system of the pyrrolidine ring.

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. nih.gov For this compound, an MEP analysis would show a negative potential around the carbonyl oxygens and the phenolic oxygen, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the acidic phenolic hydrogen. nih.gov

Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational frequencies and comparing them to experimental spectra, each band can be assigned to a specific molecular motion (e.g., stretching, bending). mdpi.comnih.gov

For this compound, key predicted vibrations would include:

Strong C=O stretching vibrations for the dione (B5365651) carbonyls, typically calculated in the 1700-1790 cm⁻¹ region. mdpi.comresearchgate.netresearchgate.net

C-N stretching vibrations of the imide structure.

O-H stretching of the phenolic group.

Aromatic C=C and C-H vibrations from the phenyl ring. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Quantum chemical calculations can determine the lowest-energy three-dimensional structure of a molecule by optimizing its geometrical parameters. researchgate.net The resulting bond lengths, bond angles, and torsion angles can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational method. nih.gov The pyrrolidine-2,5-dione ring itself is nearly planar. researchgate.netresearchgate.net

Table 2: Experimental Geometrical Parameters for the Core Pyrrolidine-2,5-dione Ring

Parameter Bond Length (Å) Reference Parameter Bond Angle (°) Reference
N1—C1 1.3796 researchgate.net C4—N1—C1 113.88 researchgate.net
N1—C4 1.3609 researchgate.net O1—C1—N1 125.13 researchgate.net
C1=O1 1.2121 researchgate.net O1—C1—C2 127.35 researchgate.net
C2—C1 1.513 researchgate.net N1—C1—C2 107.51 researchgate.net
C2—C3 1.524 researchgate.net C1—C2—C3 104.97 researchgate.net
C4—C3 1.504 researchgate.net N1—C4—C3 107.82 researchgate.net

Note: Data obtained from single-crystal X-ray diffraction of the unsubstituted pyrrolidine-2,5-dione and serves as a benchmark for theoretical calculations. researchgate.netnih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds against specific biological targets. nih.govnih.gov

Molecular docking simulations are employed to predict the binding conformations and estimate the binding affinity of ligands within the active sites of target proteins. nih.gov The binding affinity is often expressed as a docking score or binding energy in kcal/mol, where a more negative value indicates a more favorable interaction. researchgate.net For derivatives of pyrrolidine-2,5-dione and structurally similar compounds, docking studies have been performed against various protein targets to predict their inhibitory potential. nih.govnih.gov

Virtual screening studies on compounds with similar scaffolds have shown estimated free energies of binding ranging from -4.27 to -8.08 kcal/mol against the tyrosinase enzyme. researchgate.net In a study involving acetophenone (B1666503) amide derivatives, which share some structural similarities, the most active compound exhibited a docking score of -6.568 kcal/mol. nih.gov For pyxinol derivatives targeting the NF-κB pathway, docking was used to calculate the estimated binding affinity from numerous replicates for each compound. nih.gov These computational approaches allow for the ranking of potential inhibitors based on their predicted binding strength, guiding further experimental investigation.

Table 1: Predicted Molecular Docking Performance of Pyrrolidine-2,5-dione Analogs against Various Protein Targets

Target Protein Predicted Binding Energy (kcal/mol) Key Interaction Types
Tyrosinase -4.27 to -8.08 researchgate.net Hydrogen Bonding, π-π Stacking nih.gov
Cyclooxygenase-2 (COX-2) Not specified, but noted as significant nih.gov Hydrophobic, Hydrogen Bonding nih.gov

Note: Data is based on studies of structurally related compounds and is predictive for the class of molecules.

The analysis of docked poses reveals specific amino acid residues that are crucial for ligand binding and stabilization within the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

Tyrosinase: For inhibitors targeting tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, interactions with histidine and asparagine residues in the active site are critical. nih.govresearchgate.net Studies on similar inhibitors predict that the hydroxyl group of the ligand can form hydrogen bonds with the side chains of residues like Asn260 and Asn81. nih.gov Furthermore, the aromatic ring system can be stabilized by π-π stacking interactions with histidine residues such as His259 and His263, which are located near the catalytic copper ions of the enzyme. nih.gov

Cyclooxygenase-2 (COX-2): Pyrrolidine-2,5-dione derivatives have been investigated as anti-inflammatory agents targeting COX enzymes. nih.gov Molecular docking simulations have shown that selective COX-2 inhibitors establish significant interactions with amino acid residues located in an additional secondary pocket of the COX-2 enzyme, which is absent in the COX-1 isoform. nih.gov This provides a structural basis for their selectivity.

NF-κB: In studies targeting the NF-κB p65-p50 heterodimer, a key regulator of inflammation, docking analyses indicated that compounds could bind near the DNA binding sites of the p65 and p50 subunits. nih.gov This binding is predicted to impede the phosphorylation of p65, thereby suppressing the inflammatory signaling pathway. nih.gov

In Silico Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for early-stage drug discovery, helping to predict the pharmacokinetic properties of a compound. researchgate.net These predictions are based on the molecule's chemical structure and are used to assess its drug-likeness. nih.govresearchgate.net Web-based tools like SwissADME and pkCSM are commonly used for these evaluations. mdpi.com

A key component of this assessment is Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular mass under 500 Daltons, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net Pyrrolidine-2,5-dione derivatives have been shown to possess drug-like characteristics based on these parameters. nih.gov Further predictions can evaluate properties like gastrointestinal absorption, skin permeability (log Kp), and interaction with transporters like P-glycoprotein. mdpi.comnih.gov

Table 2: Predicted In Silico ADME Properties for this compound

Property Predicted Value/Range Significance
Molecular Weight 191.186 g/mol synquestlabs.com Complies with Lipinski's Rule (<500)
LogP (Lipophilicity) Predicted < 5 Complies with Lipinski's Rule
Hydrogen Bond Donors 1 (hydroxyl group) Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 3 (2 carbonyl oxygens, 1 hydroxyl oxygen) Complies with Lipinski's Rule (<10)
Water Solubility Predicted to be good Influences absorption and formulation
GI Absorption Predicted to be high Indicates potential for oral bioavailability

Note: Values are based on the known structure and predictive models for this class of compounds. researchgate.netmdpi.com

Pharmacological Activities and Biological Mechanisms of Action of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives has been a primary focus of research. Studies have explored their ability to modulate key enzymatic pathways and physiological processes associated with inflammation. nih.govebi.ac.uk

A significant approach in evaluating the anti-inflammatory properties of these derivatives is through in vitro enzyme inhibition assays. The primary targets are cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net

Research has shown that certain N-substituted pyrrolidine-2,5-dione derivatives exhibit potent inhibitory activity against these enzymes. For instance, a series of cycloalkyl, alkyl, and aryl carbonyl derivatives demonstrated inhibition in the low micromolar to submicromolar ranges. nih.govebi.ac.uk One notable compound, referred to as 13e in a study, emerged as a highly potent and selective inhibitor of COX-2, with an IC₅₀ value of 0.98 µM. nih.govebi.ac.uk Other derivatives also showed excellent inhibitory potential against 5-LOX, with IC₅₀ values as low as 14.01 µM. researchgate.net This dual inhibition of both COX and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can offer a broader spectrum of activity.

In Vitro Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Reference
Compound 13eCOX-20.98 nih.govebi.ac.uk
Compound 6COX-211.96 researchgate.net
Compound 7COX-213.93 researchgate.net
Compound 5fCOX-213.54 researchgate.net
Compound 65-LOX14.01 researchgate.net
Compound 75-LOX14.13 researchgate.net

The anti-inflammatory activity of these compounds is further supported by their ability to inhibit protein denaturation and protease activity. nih.gov Protein denaturation is a well-documented cause of inflammation. Several pyrrolidine-2,5-dione derivatives have been evaluated for their ability to prevent the denaturation of bovine serum albumin. ebi.ac.uk

To confirm the anti-inflammatory effects observed in vitro, derivatives of 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione have been subjected to in vivo studies, most commonly the carrageenan-induced paw edema test in rodents. nih.govrsc.org This model is widely used to assess the efficacy of acute anti-inflammatory agents.

In these studies, selected potent compounds from in vitro assays, such as derivatives 3b and 13e, were administered to animals before inducing inflammation with carrageenan. nih.govebi.ac.uk The results indicated a significant reduction in paw edema size compared to control groups. researchgate.net For example, one derivative exhibited a 62.92% inhibition of paw edema, surpassing the standard drug aspirin (B1665792) in the same test. researchgate.net Another compound showed 54.77% inhibition at its highest tested dose. These findings validate the anti-inflammatory potential of this class of compounds in a living organism. researchgate.net

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Test

Compound/DerivativeInhibition of Edema (%)Time PointReference
Hd. Chf62.924th hour researchgate.net
Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate54.77Highest dose researchgate.net
Chloroform fraction46.15Not specified researchgate.net

The mechanism of anti-inflammatory action for these derivatives involves the modulation of various inflammatory mediators. The inhibition of COX and 5-LOX enzymes directly leads to a decreased production of prostaglandins (like PGE₂) and leukotrienes, respectively. nih.govresearchgate.net Studies have confirmed that the anti-inflammatory effect is mediated through the dual inhibition of these pathways. researchgate.net The possible mode of action for compounds like 3b and 13e was ascertained by evaluating their effects on mediators including histamine, bradykinin, prostaglandin, and leukotriene, confirming their role in suppressing these pro-inflammatory substances. nih.govebi.ac.uk

A key aspect of modern anti-inflammatory drug design is the selective inhibition of COX-2 over COX-1. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is induced during inflammation. Selective COX-2 inhibitors are therefore expected to have fewer gastrointestinal side effects.

Several pyrrolidine-2,5-dione derivatives have demonstrated significant COX-2 selectivity. nih.govebi.ac.uk Compound 13e, for example, showed a COX-2 selectivity index (SI) of 31.5. nih.govebi.ac.uk Molecular docking simulations have supported these findings, revealing that the selective compounds fit well into the active site of the COX-2 enzyme. ebi.ac.uk These selective inhibitors show significant interactions with amino acid residues present in an additional secondary pocket of the COX-2 enzyme, which is absent in COX-1, explaining their selectivity. nih.govebi.ac.uk

Antimicrobial Activity

In addition to their anti-inflammatory properties, derivatives of this compound have been explored for their antimicrobial potential. nih.govnih.gov Research has demonstrated that these compounds can exhibit activity against a range of pathogenic microorganisms, including both bacteria and fungi. nih.govmdpi.com

Specifically, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.gov Certain synthesized compounds displayed moderate to low antimicrobial activities when tested against various bacterial and fungal species. nih.gov For instance, one study reported Minimum Inhibitory Concentration (MIC) values for a derivative (compound 5) ranging from 32 to 128 µg/mL against the tested microbes. nih.gov Another derivative containing an azo group (compound 8) showed slightly better antibacterial activity, particularly against Staphylococcus aureus. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold is a promising starting point for the development of new antimicrobial agents. nih.govmdpi.com

Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 5Various bacteria/fungi32-128 nih.gov
Compound 8 (Azo derivative)Various bacteria/fungi16-256 nih.gov
Compound 3Various bacteria/fungi64-128 nih.gov

Antibacterial Efficacy Against Multidrug-Resistant Gram-Positive Pathogens

Derivatives of pyrrolidine-2,5-dione have demonstrated notable antibacterial activity against several multidrug-resistant Gram-positive pathogens.

Research into a series of novel succinimide-maleimide derivatives revealed significant antimicrobial potential. Specifically, certain compounds from this series exhibited potent activity against Enterococcus faecalis, a common and often antibiotic-resistant pathogen. The minimum inhibitory concentration (MIC) values for the most effective compounds were recorded at 0.25 µM and 0.5 µM, indicating strong bactericidal or bacteriostatic capabilities.

In another study, a pyrrolidine-2,5-dione derivative fused to a dibenzobarrelene backbone showed moderate activity against Staphylococcus aureus, with MIC values ranging from 32 to 128 µg/mL. While less potent than the reference drug ciprofloxacin, these findings highlight the potential of the succinimide (B58015) scaffold in developing new antibacterial agents. Further investigation into metal complexes of a synthesized 1-((dicyclohexylamino)(phenyl)methyl) pyrrolidine-2,5-dione ligand also confirmed its activity against Staphylococcus aureus.

Additionally, a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, was found to be a potent inhibitor of multidrug-resistant S. aureus (MDRSA), with an MIC of 15 ± 0.172 mg L−1. nih.gov This demonstrates that the broader family of compounds containing the pyrrolidinedione ring system is a promising source for new antibiotics.

Table 1: Antibacterial Activity of Pyrrolidine-2,5-dione Derivatives

Compound Type Pathogen MIC Value Reference
Succinimide-maleimide derivative Enterococcus faecalis 0.25 - 0.5 µM
Dibenzobarrelene-fused derivative Staphylococcus aureus 32 - 128 µg/mL
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Multidrug-resistant S. aureus 15 ± 0.172 mg L−1 nih.gov
1-((dicyclohexylamino)(phenyl)methyl) derivative Staphylococcus aureus Activity confirmed

Activity Against Vancomycin-Intermediate Staphylococcus aureus Strains

While direct studies on this compound derivatives against Vancomycin-Intermediate Staphylococcus aureus (VISA) strains are limited, the demonstrated efficacy of related compounds against multidrug-resistant S. aureus suggests a potential avenue for future research. nih.gov The development of resistance to vancomycin, a last-resort antibiotic for serious Gram-positive infections, is a major public health concern. The ability of pyrrolidinedione derivatives to inhibit the growth of MDRSA indicates that their mechanism of action might differ from that of existing antibiotics, potentially allowing them to bypass common resistance mechanisms. Further screening of these derivatives against VISA and vancomycin-resistant S. aureus (VRSA) is warranted to explore this possibility.

Antifungal Efficacy Against Multidrug-Resistant Fungal Pathogens

The antifungal properties of pyrrolidine-2,5-dione derivatives have been evaluated against a variety of fungal pathogens, including those resistant to multiple drugs.

A study on succinimide-maleimide derivatives identified several compounds with potent activity against Candida albicans, with MIC values as low as 0.125 µM. Similarly, dibenzobarrelene-fused pyrrolidine-2,5-dione derivatives displayed moderate antifungal effects against C. albicans, Candida tropicalis, and Cryptococcus neoformans. Another investigation involving metal complexes of a pyrrolidine-2,5-dione derivative showed activity against Aspergillus niger and Aspergillus fumigatus.

Furthermore, a series of novel pyrrolidine-2,4-dione (B1332186) derivatives, which are structurally related, exhibited striking antifungal activity against plant-pathogenic fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. researchgate.net One particular compound from this series was more effective against R. solani than the commercial fungicide boscalid. researchgate.net

Table 2: Antifungal Activity of Pyrrolidine-2,5-dione and Related Derivatives

Compound Type Pathogen MIC Value / Activity Reference
Succinimide-maleimide derivative Candida albicans 0.125 - 0.5 µM
Dibenzobarrelene-fused derivative C. albicans, C. tropicalis, C. neoformans Moderate activity (MIC: 64-256 µg/mL)
1-((dicyclohexylamino)(phenyl)methyl) derivative Aspergillus niger, Aspergillus fumigatus Activity confirmed
Pyrrolidine-2,4-dione derivative Rhizoctonia solani EC50: 0.39 μg mL−1 researchgate.net

Anticancer and Antiproliferative Activities

The cytotoxic potential of this compound derivatives has been extensively studied in various human cancer cell lines, revealing promising antiproliferative effects.

Cytotoxicity in Human Cancer Cell Lines

Derivatives of pyrrolidine-2,5-dione have shown significant cytotoxicity across a range of human cancer cell lines. A series of N-substituted pyrrolidine-2,5-diones demonstrated potent activity against human breast adenocarcinoma (MCF-7), human cervical cancer (HeLa), and human myelogenous leukemia (K562) cells. nih.gov Notably, compounds with a 4-bromophenyl group were more potent against MCF-7 cells than the standard chemotherapy drug cisplatin (B142131), with an IC50 value of 1.25 µM. researchgate.netnih.gov

Other derivatives exhibited strong activity against HeLa cells, with IC50 values comparable to cisplatin. nih.govnih.gov Further studies confirmed the activity of different pyrrolidine-2,5-dione derivatives against human lung carcinoma (A549) and liver cancer (HepG2) cells. nih.govnih.gov For instance, a derivative with a 4-chlorophenyl group was particularly effective against A549 cells, showing a lower IC50 value than cisplatin. nih.govnih.gov

A separate study on a succinimide derivative synthesized through Michael addition showed the highest cytotoxicity against the colon cancer cell line HCT-116, with an IC50 value of 78 µg/mL. The cytotoxic potential of chalcone (B49325) derivatives, which share some structural similarities, has also been noted against Jurkat cells (transformed human T lymphocytes).

Table 3: Cytotoxicity (IC50) of Pyrrolidine-2,5-dione Derivatives in Human Cancer Cell Lines

Cell Line Cancer Type Compound Derivative IC50 Value Reference(s)
MCF-7 Breast Adenocarcinoma N-Aryl (4-bromophenyl) 1.25 µM researchgate.netnih.gov
HeLa Cervical Cancer N-Aryl (4-iodophenyl) 2.15 µM nih.govnih.gov
A549 Lung Carcinoma N-Aryl (4-chlorophenyl) 1.25 µM nih.govnih.gov
HCT-116 Colon Cancer Aldehydic-Pyrrolidinedione 78 µg/mL
K562 Myelogenous Leukemia N-substituted 1.25 µM nih.gov
Jurkat T-cell Leukemia 4'-hydroxychalcone (p-chlorophenyl) Potent activity

Induction of Apoptosis and Reactive Oxygen Species (ROS) Production

The anticancer mechanism of many pyrrolidine-2,5-dione derivatives involves the induction of apoptosis, or programmed cell death. Mitochondria are often central to this process, acting as both a source and a target of reactive oxygen species (ROS). nih.gov

Studies on potent succinimide derivatives have confirmed that their anticancer effects are mediated through the induction of apoptosis and the generation of ROS in MCF-7 breast cancer cells. The production of ROS can create an oxidative cellular environment that damages cellular components, including DNA, and triggers apoptotic pathways.

A structurally related compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, was found to induce apoptosis in A431 cancer cells by modulating mitochondrial functions through ROS. The generation of ROS occurred early in the apoptotic process, leading to subsequent events like cytochrome c release and caspase activation. This suggests that creating oxidative stress is a key mechanism by which these compounds eliminate cancer cells.

Gene Expression Modulation

The pro-apoptotic and antiproliferative effects of these compounds are linked to their ability to modulate the expression of critical genes involved in cell cycle control and cell death.

Research on a related beta-diketone compound demonstrated significant changes in gene expression in cancer cells. This included the up-regulation of pro-apoptotic genes like Bad and the cell cycle inhibitor p21. Concurrently, there was a down-regulation of anti-apoptotic genes such as Bcl-2 and Bcl-XL, as well as the tumor suppressor p53. Furthermore, the compound markedly increased the expression of the growth arrest DNA damage-inducible gene 153 (GADD153), a key marker of cellular stress that can trigger apoptosis.

While direct evidence linking this compound derivatives to the modulation of Peroxisome proliferator-activated receptor gamma (PPARγ), Aryl hydrocarbon receptor (AHR), or Nuclear factor erythroid 2-related factor 2 (Nrf2, also known as NRFL2) is still emerging, these pathways are known to be involved in apoptosis, inflammation, and cellular defense against oxidative stress, making them plausible targets for these compounds.

Differential Cytotoxicity Against Normal versus Cancerous Cell Lines

Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their potential as anticancer agents, with a focus on their selective action against malignant cells over healthy ones. Research into diphenylamine-pyrrolidin-2-one-hydrazone derivatives demonstrated that the selectivity of these compounds varies significantly depending on their chemical structure. nih.gov In one study, while several compounds showed activity against various cancer cell lines, some were found to be more cytotoxic to normal fibroblasts and were consequently excluded from further investigation. nih.gov However, four specific compounds were identified as being relatively selective against the tested cancer cells, particularly the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, when compared to fibroblasts. nih.gov

Similarly, studies on other pyrrolidine (B122466) derivatives have shown selective growth inhibitory activity against human cancer cell lines, such as breast cancer (MDA-MB-231) and chronic myelogenous leukemia (K562), while being less active against non-cancerous human lung fibroblasts. researchgate.net For instance, certain succinimide derivatives demonstrated potent activity against breast cancer cells (MCF-7), with IC50 values lower than the positive control drug, cisplatin. uobasrah.edu.iq The evaluation of a compound's selectivity index, which compares its cytotoxicity towards cancer cells versus normal cells, is a critical step in identifying promising candidates for further development. nih.govresearchgate.net Compounds with a cytotoxicity ratio of 2 or more in favor of cancer cells are considered to have favorable selectivity. nih.gov

Table 1: Selective Cytotoxicity of Pyrrolidine-2,5-dione Derivatives

Compound Type Cancer Cell Line(s) Normal Cell Line Observation Reference
Diphenylamine-pyrrolidin-2-one-hydrazones Prostate (PPC-1), Melanoma (IGR39) Fibroblasts Identified compounds with a cytotoxicity ratio ≥2, indicating selectivity for cancer cells. nih.gov
Pyrrolidine Derivatives Breast (MDA-MB-231), Leukemia (K562) Lung Fibroblasts (WI-26VA4) Some compounds showed selective growth inhibition of cancer cell lines. researchgate.net
Succinimide Derivatives Breast (MCF-7) Not specified Compounds 5i and 5l showed lower IC50 values than cisplatin. uobasrah.edu.iq

Anticonvulsant Activity

The anticonvulsant potential of various this compound derivatives has been extensively evaluated using standard preclinical animal models of epilepsy. The two most common tests are the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure test, a model for absence seizures. nih.govnih.gov

Research has shown that hybrid compounds based on the pyrrolidine-2,5-dione framework are effective in both the MES and scPTZ tests, as well as the six-Hertz (6 Hz) model in mice. nih.gov These hybrid molecules, which combine features of clinically used antiepileptic drugs like ethosuximide (B1671622), often exhibit a broader spectrum of protection and more potent efficacy compared to the parent drugs. nih.gov

The specific substitutions on the pyrrolidine-2,5-dione ring are crucial for the observed activity. Studies on 1-(2-pyridinyl)-succinimides revealed that the anticonvulsant activity is highly dependent on the substituents at the 3-position of the ring. nih.gov For example, 3,3-dialkyl-pyrrolidine-2,5-diones were among the most active compounds. nih.gov In one series, 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione was identified as the most active compound, providing protection in the scPTZ test at a dose of 30 mg/kg. nih.gov Conversely, unsubstituted derivatives were found to be inactive in both the MES and scPTZ tests. nih.gov

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Animal Models

Compound Series Animal Model Key Findings Reference
Hybrid Pyrrolidine-2,5-diones MES, scPTZ, 6 Hz (mice) Effective in all three models, showing a broad spectrum of activity. nih.gov
1-(2-pyridinyl)-succinimides MES, scPTZ Activity depends on substitution at position-3; 3,3-dialkyl derivatives were most active. nih.gov
1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione scPTZ Showed protection at a dose of 30 mg/kg. nih.gov
Unsubstituted Pyrrolidine-2,5-diones MES, scPTZ Devoid of anticonvulsant activity. nih.gov

The mechanism underlying the anticonvulsant effects of pyrrolidine-2,5-dione derivatives is believed to involve their interaction with key ion channels in the central nervous system. nih.gov Voltage-gated ion channels, particularly sodium (NaV) and calcium (CaV) channels, are critical for regulating neuronal excitability. nih.govnih.govwiley-vch.de Dysfunctional channel activity is a hallmark of epilepsy, and many antiepileptic drugs target these channels. frontiersin.org

In vitro ligand binding studies have provided evidence that the most probable molecular mechanism for the anticonvulsant action of certain hybrid pyrrolidine-2,5-dione compounds is their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov By modulating these channels, the compounds can stabilize neuronal membranes and prevent the excessive, synchronous firing of neurons that leads to seizures. The interaction with both sodium and calcium channels may contribute to the broad spectrum of activity observed in animal models, as different seizure types are mediated by different ion channel pathologies. nih.gov

Tyrosinase Inhibitory Activity

Certain derivatives of this compound have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. rsc.orgresearchgate.netmdpi.com Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, a critical step in the melanin production pathway. plos.orgnih.gov The inhibition of this L-DOPA oxidase activity is a primary measure of a compound's potential as a tyrosinase inhibitor.

In a study focusing on a series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, one compound, designated HMP, demonstrated particularly strong inhibitory effects. rsc.orgresearchgate.net At a concentration of 20 μM, HMP inhibited the L-DOPA oxidase activity of mushroom tyrosinase by 83.87%. rsc.org Further analysis revealed that HMP has an IC50 value of 2.23 ± 0.44 μM for mushroom tyrosinase inhibition, which is significantly more potent than the well-known tyrosinase inhibitor kojic acid (IC50 = 20.99 ± 1.80 μM). rsc.orgresearchgate.net Kinetic studies determined that HMP acts as a competitive inhibitor of the enzyme. rsc.orgresearchgate.net

Table 3: L-DOPA Oxidase Inhibition by a Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative (HMP)

Compound Inhibition of L-DOPA Oxidase Activity (at 20 µM) IC50 Value (µM) Mechanism of Inhibition Reference
HMP 83.87% 2.23 ± 0.44 Competitive rsc.orgresearchgate.net
Kojic Acid (Reference) Not specified 20.99 ± 1.80 Not specified rsc.orgresearchgate.net

The ability of this compound derivatives to inhibit tyrosinase activity translates to a functional reduction in melanin synthesis in cellular models. Melanin production is an intricate process that can be modulated by targeting the tyrosinase enzyme. nih.govnih.govtechscience.com

Competitive Inhibition Kinetics

Derivatives of pyrrolidine-2,5-dione have been identified as competitive inhibitors of various enzymes, a mechanism where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding.

One study focused on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis. nih.gov Among the synthesized compounds, a derivative known as HMP was found to be a potent competitive inhibitor of mushroom tyrosinase. nih.gov Kinetic analysis revealed that HMP inhibits the enzyme with an inhibition constant (Ki) of 4.24 x 10-7 M, indicating a high affinity for the enzyme's active site. nih.gov This competitive inhibition mechanism suggests that these derivatives could be developed for conditions related to hyperpigmentation. nih.gov

In another area, several novel compounds based on the pyrrolidine-2,5-dione structure were synthesized and evaluated for their inhibitory activity against enzymes such as human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α). ebi.ac.uk The results showed that these compounds exhibited good inhibitory potential, with some derivatives being equipotent to known inhibitors like Aminoglutethimide and Ketoconazole. ebi.ac.uk Kinetic studies are essential to fully elucidate the nature of this inhibition. mdpi.com

Table 1: Competitive Inhibition Data for Pyrrolidine-2,5-dione Derivatives

Derivative Target Enzyme Inhibition Constant (Kᵢ)

Antioxidant Activity (e.g., DPPH Free Radical Scavenging)

The antioxidant potential of pyrrolidine-2,5-dione derivatives has been investigated through various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. researchgate.netnih.gov

In one study, a series of succinimide derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net Two compounds, designated MSJ2 and MSJ10, demonstrated significant DPPH free radical scavenging activity, with IC₅₀ values of 2.59 µM and 2.52 µM, respectively. researchgate.netnih.gov The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals and is a measure of antioxidant potency. researchgate.net Another investigation into ketoesters derivatives of succinimides also revealed moderate to dominant antioxidant activity in the DPPH assay. researchgate.net For instance, one of the tested compounds showed an IC₅₀ value of 440 µg/mL. researchgate.net The presence of electron-rich moieties is believed to contribute to the antioxidant capacity of these molecules. nih.gov

Table 2: DPPH Radical Scavenging Activity of Pyrrolidine-2,5-dione Derivatives

Compound IC₅₀ Value (DPPH Assay) Reference
MSJ2 2.59 µM researchgate.netnih.gov
MSJ10 2.52 µM researchgate.netnih.gov
Ketoester Derivative 1 440 µg/mL researchgate.net

Other Reported Biological Activities and Pharmacological Relevance

The versatile scaffold of this compound has led to its exploration in a variety of other therapeutic areas.

HMG-CoA Reductase Inhibition

While direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by this compound is not extensively documented, related structures have been investigated for their lipid-lowering effects. HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and is the target of statin drugs. researchgate.net

Research has been conducted on 1H-pyrrole-2,5-dione derivatives as potential cholesterol absorption inhibitors. One particularly active inhibitor, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, was identified and shown to significantly inhibit cholesterol uptake in vitro without notable cytotoxicity. Furthermore, a preclinical study of a different succinimide derivative demonstrated lipid-lowering effects in a rat model. These findings suggest that the pyrrolidine-2,5-dione core may be a valuable starting point for developing novel agents that modulate lipid metabolism, although not necessarily through direct HMG-CoA reductase inhibition.

Immunomodulating Activity

The pyrrolidine-2,5-dione framework has been utilized to design potent immunomodulatory agents. A key area of this research has been the development of inhibitors for tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to autoimmune diseases. Structure-based drug design has led to the synthesis of pyrrolidine-2,5-diones that can directly bind to TNF-α, thereby blocking its signaling pathways.

In a different immunomodulatory approach, derivatives of pyrrolidine-2,5-dione have been developed as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of tryptophan, and its inhibition is a promising strategy in cancer immunotherapy. Additionally, N-substituted pyrrolidine-2,5-dione derivatives have been reported as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are key enzymes in inflammatory pathways. nih.gov

Antiviral Activity

The antiviral potential of compounds containing the pyrrolidine scaffold has been an area of interest in medicinal chemistry. researchgate.net While specific studies on the antiviral activity of this compound are limited, the broader class of pyrrolidine derivatives has shown promise. For example, certain pyrrole (B145914) analogs have demonstrated significant anti-herpes simplex virus (HSV) activity, with some compounds showing a higher reduction in viral plaques than the standard drug acyclovir. researchgate.net

The general structural class of cyclic imides, which includes succinimides (pyrrolidine-2,5-diones), has been noted for possessing a range of biological activities, including antiviral effects. nih.gov Research into other N-heterocycles has also yielded potent antiviral agents, suggesting that the core ring structure is a key determinant of activity. mdpi.comresearchgate.net Further investigation is required to specifically evaluate N-aryl pyrrolidine-2,5-diones against a panel of viruses to determine their potential in this therapeutic area.

Anxiolytic and Antidepressant Activities

The pyrrolidine-2,5-dione nucleus is a key structural feature in compounds designed to target the central nervous system. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT₁A receptor and the serotonin (B10506) transporter (SERT), both of which are established targets for antidepressant and anxiolytic medications. In vivo testing confirmed that these compounds possess functional properties characteristic of 5-HT₁A receptor agonists, which is a common mechanism for anxiolytic and antidepressant drugs.

Furthermore, the pyrrolidine-2,5-dione scaffold has been used to create hybrid anticonvulsant drugs. These hybrid molecules have demonstrated a broad spectrum of activity in preclinical models of epilepsy and have also been shown to influence neuronal voltage-sensitive sodium and calcium channels. The modulation of these ion channels is a mechanism that can also contribute to mood stabilization and anxiolytic effects. The structural similarity to ethosuximide, a clinically used antiepileptic drug, underscores the potential of the pyrrolidine-2,5-dione ring in developing CNS-active agents.

Antipsychotic Activity

The therapeutic efficacy of antipsychotic drugs is primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the central nervous system. Derivatives of the this compound scaffold have been investigated for their potential as antipsychotic agents, with research focusing on their interaction with dopamine (B1211576) D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis.

A significant body of research has been dedicated to synthesizing and evaluating substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides as potent dopamine D2 receptor antagonists. nih.gov These studies have revealed that specific substitution patterns on both the benzamide/salicylamide and the N-benzyl moieties of the pyrrolidine ring are crucial for high affinity binding to D2 receptors.

In vitro studies using radioligand binding assays with [3H]spiperone in rat striatal preparations have demonstrated that several of these derivatives exhibit high affinity for dopamine D2 receptors, with IC50 values in the nanomolar range. nih.gov For instance, benzamides with a 2,3-dimethoxy substitution and salicylamides with a 5,6-dimethoxy group have shown particular potency. nih.gov The stereochemistry of the pyrrolidine ring has also been found to be a critical determinant of activity, with the R enantiomer showing significantly higher affinity than the S enantiomer. nih.gov

The in vitro receptor binding affinity has been shown to correlate with in vivo efficacy in animal models of psychosis. The ability of these compounds to block apomorphine-induced stereotyped behavior in rats, a classic preclinical model indicative of antipsychotic activity, was found to be consistent with their affinity for the [3H]spiperone binding site. nih.gov

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide Derivatives

Compound Substituents IC50 (nM) for [3H]spiperone binding
21 5,6-dimethoxy ~1
22 5,6-dimethoxy, N-(4-fluorobenzyl) ~1
24 2,3-dimethoxy (benzamide) ~1
26 2,3-dimethoxy, N-(4-fluorobenzyl) (benzamide) ~1

Data sourced from a study on substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides. nih.gov

Modern antipsychotic drug development often targets a multi-receptor profile, particularly a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism, which is believed to contribute to a lower incidence of extrapyramidal side effects. Some pyrrolidine-2,5-dione derivatives have been evaluated for their activity at serotonin receptors.

A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and showed significant affinity for both the serotonin 5-HT1A receptor and the serotonin transporter (SERT). nih.gov While these compounds were primarily investigated for their antidepressant potential, some were also tested for their affinity at D2L and 5-HT2A receptors. nih.gov This highlights the potential for developing pyrrolidine-2,5-dione derivatives with a broader spectrum of activity that encompasses both dopaminergic and serotonergic systems. nih.gov

The interplay between dopamine and serotonin receptors is a key aspect of the mechanism of action of atypical antipsychotics. mdpi.com Heterodimers of dopamine D2 and serotonin 5-HT1A receptors have been identified as important targets for drugs like clozapine. nih.govnih.gov This suggests that compounds capable of binding to these receptor complexes could offer a novel therapeutic approach. While direct studies on this compound derivatives targeting these specific heterodimers are not yet prevalent, the known affinity of some pyrrolidine derivatives for both receptor types suggests this as a promising area for future research. nih.govnih.govnih.gov

Table 2: Serotonin Receptor and Transporter Affinity of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives

Compound 5-HT1A Receptor Affinity (Ki, nM) SERT Affinity (Ki, nM) D2L Receptor Affinity (Ki, nM) 5-HT2A Receptor Affinity (Ki, nM)
15 1.8 180 >10000 1280
18 1.9 230 Not Reported Not Reported
19 2.5 160 Not Reported Not Reported
30 4.8 150 Not Reported Not Reported
31 1.2 780 1800 1100
32 1.5 950 2500 1500
35 2.1 >10000 3500 2800
37 3.2 >10000 4800 3200

Data from a study on the synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives. nih.gov

The research into this compound and its analogs demonstrates the potential of this chemical scaffold in the development of novel antipsychotic agents. The ability to modulate both dopamine and serotonin receptor activity through specific structural modifications offers a promising avenue for creating effective and well-tolerated treatments for psychotic disorders.

Structure Activity Relationship Sar and Mechanistic Insights

Impact of Substituents on the Pyrrolidine-2,5-dione Core on Biological Efficacy

The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold in medicinal chemistry, and its biological effects can be finely tuned by the addition of various substituents. uobasrah.edu.iq The reactivity of this core, which contains both carbonyl and methylene (B1212753) groups, makes it a valuable starting point for developing new drug candidates. uobasrah.edu.iq

Research has consistently shown that the substitution pattern on the pyrrolidine-2,5-dione ring is a key determinant of biological activity. nih.gov The position of these substituents significantly influences the compound's efficacy and mode of action.

For instance, in the context of anticonvulsant activity, substituents at position 3 of the pyrrolidine-2,5-dione scaffold have a strong effect. nih.gov Specific findings include:

3-benzhydryl and 3-isopropyl derivatives demonstrated the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov

3-methyl and unsubstituted derivatives were found to be more active in the maximal electroshock (MES) test. nih.gov

Furthermore, the introduction of a chloro group at the 3-position of 1-aryl pyrrolidine-2,5-diones resulted in strong inhibition of human carbonic anhydrase I and II, with Ki values in the low nanomolar range. researchgate.net

The nature of the substituent group, whether aromatic or non-aromatic, also plays a crucial role in the biological profile of pyrrolidine-2,5-dione derivatives.

In the pursuit of anticonvulsant agents, it was observed that a non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring, combined with a 3-trifluoromethylphenylpiperazine fragment, positively influenced anticonvulsant activity. nih.gov Conversely, a study that replaced a thiophene (B33073) ring with an unsubstituted phenyl moiety (both aromatic) did not lead to an improvement in pharmacological activity. nih.gov

The table below summarizes the influence of different substituents on the anticonvulsant activity of pyrrolidine-2,5-dione derivatives.

Position 3 SubstituentLinker/Other MoietyPrimary Test Activity
BenzhydrylPhenylpiperazinescPTZ
IsopropylPhenylpiperazinescPTZ
MethylPhenylpiperazineMES
UnsubstitutedPhenylpiperazineMES
sec-Butyl (non-aromatic)3-Trifluoromethylphenylpiperazine6 Hz test

Data sourced from SAR analysis of various pyrrolidine-2,5-dione derivatives. nih.gov

Role of Stereochemistry and Three-Dimensional Conformation in Biological Profile

The three-dimensional (3D) structure of pyrrolidine-2,5-dione derivatives is fundamental to their biological activity. The non-planar nature of the five-membered pyrrolidine (B122466) ring, a phenomenon known as "pseudorotation," allows for a greater exploration of pharmacophore space and increased 3D coverage compared to its aromatic counterpart, pyrrole (B145914). nih.govnih.gov

Structure-Dependent Efficacy in Antimicrobial and Anticancer Contexts

The structural features of pyrrolidine-2,5-dione derivatives are critical in defining their effectiveness against microbial and cancer cell targets. uobasrah.edu.iqnih.gov

In the realm of antimicrobial research, a study of novel succinimide-maleimide derivatives revealed that specific compounds demonstrated potent activity. uobasrah.edu.iq Compounds 5a and 5g showed potential against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq The azo moiety (–N=N–) has been identified as a potential pharmacophore responsible for activity in certain azo compounds fused with a pyrrolidine-2,5-dione system, with one such derivative showing better antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains compared to its non-azo precursors. researchgate.netresearchgate.net

For anticancer applications, the diversity of substitution patterns allows these molecules to regulate various targets, leading to excellent anti-proliferative activities. nih.gov

Compounds 5i and 5l from a series of succinimide-maleimide derivatives showed the highest potential activity against MCF-7 breast cancer cells, with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq

Pyrazoline-substituted pyrrolidine-2,5-dione hybrids exhibited remarkable cytotoxic effects in MCF7 and HT29 cells. researchgate.net

Diphenylamine-pyrrolidin-2-one-hydrazone derivatives were identified as being most selective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. researchgate.net

The following table displays the anticancer activity of selected pyrrolidine-2,5-dione derivatives.

CompoundCancer Cell LineIC50 Value (µM)
5iMCF-71.496
5lMCF-71.831
S2MCF70.78 ± 0.01
S2HT290.92 ± 0.15

Data sourced from in vitro studies on various cancer cell lines. uobasrah.edu.iqresearchgate.net

Correlation between Molecular Structure and Target Selectivity (e.g., COX-2 Selectivity)

A significant area of research for pyrrolidine-2,5-dione derivatives has been in the development of selective anti-inflammatory agents, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is produced by inhibiting COX-2, while undesired side effects often arise from the inhibition of the COX-1 isoform. nih.govbrieflands.com

The selectivity of these compounds for COX-2 over COX-1 is highly dependent on their molecular structure. The active site of COX-2 is larger and more accessible than that of COX-1, which allows for the design of inhibitors that can specifically bind to it. nih.gov Docking simulations have shown that selective COX-2 inhibitors form significant interactions with amino acid residues present in an additional secondary pocket of the COX-2 enzyme. nih.govebi.ac.uk

A series of N-substituted pyrrolidine-2,5-dione derivatives showed COX-2 selectivity, with compound 13e emerging as the most potent inhibitor with an IC50 value of 0.98 μM and a selectivity index (SI) of 31.5. nih.govebi.ac.uk

Another study reported a disubstitution pattern on the pyrrolidine-2,5-dione scaffold that mimics the diaryl pattern of traditional COX-2 inhibitors, leading to a compound (78 ) with an IC50 value of 0.051 ± 0.001 μM. nih.gov

Design Principles for Multitargeting Agents

The paradigm in drug discovery has been shifting from a single-target approach to the design of multitargeting agents that can modulate several biological pathways simultaneously. nih.govebi.ac.uk The pyrrolidine-2,5-dione scaffold has proven to be a suitable template for this concept. nih.gov

A rational approach for developing safer and more effective anti-inflammatory agents involves the dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov Structural modifications of pyrrolidine-2,5-dione derivatives have led to the creation of such dual inhibitors. nih.gov The design strategy often involves incorporating structural motifs known to interact with each target. For example, by tailoring the substitution pattern, researchers have developed compounds with potent, preferential COX-2 affinity while also demonstrating inhibition of 5-LOX. nih.govnih.gov These multitarget agents often involve mediators like histamine, bradykinin, prostaglandins (B1171923), and leukotrienes to modulate the inflammatory response. nih.govnih.gov

Preclinical Therapeutic Potential and Future Research Directions

Potential as Novel Therapeutic Agents for Specific Diseases

Research into derivatives of the 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione scaffold has unveiled promising activity against a range of challenging diseases. The structural framework of these compounds allows for diverse chemical modifications, leading to agents with potential antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and skin-depigmenting properties.

Antimicrobial Drug Development for Multidrug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the discovery of new antimicrobial agents. Derivatives of the pyrrolidine-2,5-dione scaffold are being explored as a potential solution. Studies on related structures, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, have shown structure-dependent antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus (including methicillin-resistant and vancomycin-intermediate strains), Enterococcus faecalis, and Clostridioides difficile. nih.gov

For instance, the transformation of a carboxylic acid derivative into its corresponding ester resulted in activity against methicillin-resistant S. aureus (MRSA). nih.gov Further modifications, such as the introduction of a 5-fluorobenzimidazole moiety to a 3,5-dichloro-2-hydroxyphenyl variant, yielded a compound four times more potent than clindamycin (B1669177) against an MRSA strain. nih.gov Another derivative, a hydrazone with a 5-nitrothien-2-yl group, showed promising activity against multiple isolates of the multidrug-resistant fungus Candida auris and azole-resistant Aspergillus fumigatus. nih.gov While these findings are for structurally related compounds, they highlight the potential of the N-(2-hydroxyphenyl)pyrrolidinone core as a basis for developing new agents to combat MDR infections.

A study on other pyrrolidine-2,5-dione derivatives demonstrated moderate antimicrobial activity against a panel of bacteria and yeasts. nih.govresearchgate.net

Compound/DerivativeTarget Pathogen(s)Key Finding
5-Fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituentMethicillin-resistant S. aureus (MRSA) TCH 1516Four-fold stronger than clindamycin. nih.gov
Hydrazone with a thien-2-yl fragmentMethicillin-resistant S. aureus (MRSA) TCH 1516Two-fold stronger than clindamycin. nih.gov
Hydrazone with a 5-nitrothien-2-yl moietyCandida auris (MDR isolates), Azole-resistant Aspergillus fumigatusPromising activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against C. auris. nih.gov
N-arylsuccinimide derivative (Compound 5)Various bacteria and yeastsModerate activity with MICs ranging from 32–128 µg/mL. nih.govresearchgate.net
Diazo derivative of pyrrolidine-2,5-dione (Compound 8)Various bacteria and yeastsModerate activity with MICs ranging from 16–256 µg/mL. nih.govresearchgate.net

Anticancer Drug Development and Chemotherapeutic Enhancement

The pyrrolidine-2,5-dione scaffold is a privileged structure in the design of new anticancer agents. researchgate.net Research has demonstrated that derivatives can exert significant cytotoxic effects against various cancer cell lines. For example, derivatives of the closely related 1-(2-aminophenyl)pyrrolidine-2,5-dione (B189237) have shown promising activity against human lung adenocarcinoma (A549) cells, with some exhibiting cytotoxicity comparable to the standard chemotherapeutic agent cisplatin (B142131).

Studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives revealed that incorporating specific azole rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, significantly enhances anticancer activity against A549 lung cancer cells. mdpi.comresearchgate.net These derivatives reduced cell viability to 28.0% and 29.6% respectively, showing activity significantly higher than the chemotherapy drug cytarabine (B982) in this assay. mdpi.comresearchgate.net Similarly, a 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated the highest anticancer activity in an A549 cell culture model in another study. nih.gov

Hybrid molecules combining the pyrrolidine-2,5-dione core with other anticancer pharmacophores, like pyrazoline, have also been synthesized. researchgate.net Certain pyrazoline-substituted pyrrolidine-2,5-dione hybrids exhibited nanomolar activity against MCF-7 breast cancer cells. researchgate.net Another study found that specific pyrrolidine-2,5-dione derivatives containing bromide and hydroxyl or methoxy (B1213986) groups were more potent against MCF-7 cells than cisplatin. uobasrah.edu.iq

Compound/DerivativeCancer Cell Line(s)Key Finding
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentHuman lung adenocarcinoma (A549)Highest anticancer activity among tested compounds in the study. nih.gov
1,3,4-Oxadiazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acidHuman lung adenocarcinoma (A549)Reduced cell viability to 28.0%, outperforming cytarabine. mdpi.comresearchgate.net
4-Aminotriazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acidHuman lung adenocarcinoma (A549)Reduced cell viability to 29.6%, outperforming cytarabine. mdpi.comresearchgate.net
Pyrrolidine-2,5-dione derivatives (5i, 5l) with bromide and hydroxyl/methoxy groupsBreast cancer (MCF-7)IC50 values of 1.496 µM and 1.831 µM, respectively, more potent than cisplatin (IC50 = 3.653 µM). uobasrah.edu.iq

Anti-inflammatory Therapies

The pyrrolidine-2,5-dione structure has been identified as a promising scaffold for the development of anti-inflammatory agents. Derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory diseases. Studies on related pyrrolidine (B122466) derivatives demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs).

One study highlighted that certain derivatives could achieve over 85% inhibition of PBMC proliferation at higher concentrations, indicating significant potential for treating inflammatory conditions. Furthermore, extensive quantitative structure-activity relationship (QSAR) studies on a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related, showed that their anti-inflammatory potency in a rat carrageenan paw assay was correlated with the steric and hydrogen-bonding properties of the substituents. nih.gov This suggests that the anti-inflammatory activity of the broader class of pyrrolidine-based compounds can be rationally designed and optimized.

Anticonvulsant Agents for Epilepsy

Epilepsy is a common neurological disorder, and a significant portion of patients develop resistance to existing antiepileptic drugs (AEDs). scilit.com The pyrrolidine-2,5-dione scaffold is a core component of established AEDs like ethosuximide (B1671622) and is a valuable framework for creating novel anticonvulsants. nih.gov Researchers have developed hybrid molecules based on this scaffold that combine structural features of different AEDs, leading to compounds with a broad spectrum of activity. nih.govnih.gov

These hybrid compounds have proven effective in key preclinical models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and six-hertz (6 Hz) seizure tests in mice. scilit.comnih.gov This indicates their potential to suppress a variety of seizure types. Some of these novel agents have demonstrated a wider spectrum of protection, greater potency, and a better safety profile than existing AEDs. nih.gov Structure-activity relationship analyses have revealed that anticonvulsant activity is strongly influenced by the substituents at position 3 of the pyrrolidine-2,5-dione ring. nih.gov The mechanism of action for some of these compounds is believed to involve modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Derivative ClassPreclinical Model(s)Key Finding
Hybrid pyrrolidine-2,5-dionesMES, scPTZ, 6 Hz seizure testsEffective in broad-spectrum models of epilepsy, sometimes with better potency and safety than existing AEDs. scilit.comnih.gov
1,3-Disubstituted pyrrolidine-2,5-dionesMES, scPTZ seizure testsShowed good activity, indicating an ability to prevent various seizure types. nih.gov
Pyrrolidine-2,5-dione-acetamidesMES, 6 Hz seizure testsED50 values as low as 80.38 mg/kg in the MES test, more effective than valproic acid. nih.gov

Skin Pigmentation Disorders and Cosmeceutical Applications (Tyrosinase Inhibition)

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. nih.govmdpi.com Inhibitors of this enzyme are of great interest for treating hyperpigmentation disorders and for use in skin-lightening cosmetic products. nih.govnorthumbria.ac.uk Derivatives of this compound have emerged as potent tyrosinase inhibitors.

Specifically, a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds were synthesized and evaluated for their tyrosinase inhibitory activity. rsc.org One compound, designated HMP, demonstrated 83.87% inhibition of mushroom tyrosinase activity at a concentration of 20 μM. rsc.org Another closely related compound, (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP), was found to be a highly potent inhibitor of mushroom tyrosinase with an IC50 value of 0.53 μM, significantly more potent than the well-known inhibitor kojic acid (IC50 = 8.2 μM). nih.gov

In cellular models, these compounds effectively inhibited tyrosinase activity and subsequent melanin production in B16F10 melanoma cells. rsc.orgnih.gov The anti-melanogenic effect of 3-DBP was also confirmed in vivo in a hairless mouse model, where it demonstrated a significant skin-whitening effect after UVB irradiation. nih.gov These strong preclinical results suggest that this class of compounds holds considerable promise for dermatological and cosmeceutical applications. nih.gov

CompoundTargetPotency (IC50)Key Finding
(E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP)Mushroom Tyrosinase0.53 μMSignificantly more potent than kojic acid (8.2 μM). Also effective in cell models and in vivo. nih.gov
Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP)Mushroom Tyrosinase2.23 μMMore potent than kojic acid (20.99 μM). rsc.org

Challenges and Opportunities in Drug Development

The journey of a promising scaffold like this compound from preclinical discovery to a marketed drug is fraught with challenges but also rich with opportunities. researchgate.netnih.gov

Challenges: A primary challenge lies in optimizing the therapeutic window—maximizing efficacy while minimizing toxicity. Although some derivatives have shown selective toxicity towards cancer cells, comprehensive toxicological profiling is essential. For antimicrobial applications, the development of resistance is an ever-present threat, requiring careful stewardship and design of compounds with novel mechanisms of action. researchgate.net Furthermore, issues such as poor solubility, metabolic instability, and undesirable pharmacokinetic properties can halt the development of otherwise potent compounds. researchgate.net Internal cross-functional alignment within research organizations and time constraints can also impede the progress of promising drug development programs. nih.gov

Opportunities: The key opportunity lies in the chemical tractability of the pyrrolidine-2,5-dione scaffold. researchgate.net The ability to create diverse libraries of compounds through molecular hybridization allows for fine-tuning of activity against specific biological targets. nih.govnih.gov The broad-spectrum potential of this scaffold across multiple therapeutic areas—from infectious diseases to oncology and neurology—represents a significant opportunity for creating multi-targeted agents, which can be advantageous for complex diseases like cancer or epilepsy. nih.gov The potent and specific activity seen in areas like tyrosinase inhibition suggests that niche applications in dermatology and cosmetics could provide a faster route to market. nih.gov Successfully implementing disease progression models can further enhance development by improving dose selection, potentially reducing clinical trial sample sizes, and providing supportive evidence for regulatory interactions. nih.gov Continued research focusing on structure-activity relationships and mechanism of action will be crucial to overcoming the challenges and fully realizing the therapeutic potential of this versatile chemical entity.

Emerging Research Areas and Unexplored Pharmacological Potential

The foundational structure of this compound has given rise to derivatives with demonstrated preclinical efficacy in several key therapeutic areas. These established activities provide a strong basis for exploring the untapped potential of the parent compound and its closely related analogs.

Recent studies have highlighted the promise of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents. ebi.ac.uk Research into related compounds has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Specifically, derivatives have been synthesized that show dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. ebi.ac.ukresearchgate.net This suggests that this compound itself could be a valuable starting point for the development of novel anti-inflammatory drugs.

The pyrrolidine-2,5-dione core is also a well-established pharmacophore in the field of anticonvulsant drug discovery. nih.gov Hybrid molecules incorporating this scaffold have shown a broad spectrum of activity in preclinical models of epilepsy. nih.gov Furthermore, the related pyrrolidin-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment, suggesting a potential, yet largely unexplored, role for this compound in the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Beyond inflammation and neurological disorders, the N-arylsuccinimide motif is being investigated for a range of other biological activities. Derivatives of hydroxybenzylidenyl pyrrolidine-2,5-dione have emerged as potent inhibitors of tyrosinase, an enzyme involved in melanin production, indicating potential applications in dermatology. rsc.org Additionally, the pyrrolidinedione scaffold has been identified in novel inhibitors of MurA, a bacterial enzyme essential for cell wall biosynthesis, opening up avenues for the development of new antibiotics. nih.gov The demonstrated anticancer activity of various succinimide (B58015) derivatives further underscores the broad pharmacological potential of this chemical class. nih.gov

Table 1: Preclinical Bioactivity of Selected Pyrrolidine-2,5-dione Derivatives

Derivative Class Therapeutic Target/Area Key Findings Reference(s)
Hydroxybenzylidenyl pyrrolidine-2,5-diones Tyrosinase Inhibition Potent competitive inhibition of mushroom tyrosinase, suggesting applications in hyperpigmentation disorders. rsc.org
3-Bulky substituted pyrrolidine-2,5-diones Antitubercular (InhA Inhibition) Inhibition of InhA, a key enzyme in Mycobacterium tuberculosis fatty acid synthesis. core.ac.uk
Diarylpyrrolidinediones Antibacterial (MurA Inhibition) Reversible inhibition of MurA, including fosfomycin-resistant mutants. nih.gov
N-substituted pyrrolidine-2,5-diones Anti-inflammatory (COX/LOX Inhibition) Dual inhibition of COX-2 and 5-LOX enzymes. ebi.ac.ukresearchgate.net
Hybrid Pyrrolidine-2,5-diones Anticonvulsant Broad-spectrum activity in preclinical epilepsy models. nih.gov
Pyrrolidin-2-one Derivatives Neuroprotection Amelioration of scopolamine-induced cognitive deficits in mice. nih.govresearchgate.net
Pyrrolidine-2,5-dione Derivatives Antidepressant Modulation of serotonin (B10506) receptors (5-HT1A) and transporters (SERT).

Strategies for Optimization of Bioactivity and Selectivity

To harness the full therapeutic potential of this compound, medicinal chemists employ various strategies to enhance its biological activity, selectivity, and pharmacokinetic properties. These approaches range from subtle modifications of the existing scaffold to more radical structural alterations.

A fundamental approach to optimizing bioactivity is through the systematic exploration of the structure-activity relationships (SAR) of the N-arylsuccinimide core. pharmacy180.com For anticonvulsant activity, for instance, substitutions on the succinimide ring have been a logical starting point for synthesis and evaluation. pharmacy180.com The synthesis of a diverse library of derivatives allows for the identification of key structural features that govern potency and selectivity. This can involve altering the substituents on the phenyl ring or modifying the pyrrolidine-2,5-dione moiety itself.

The synthesis of hybrid molecules is another powerful optimization strategy. nih.gov This involves combining the this compound pharmacophore with other known biologically active moieties to create a single molecule with multiple pharmacological actions or improved targeting. For example, hybrid anticonvulsants have been developed by linking the pyrrolidine-2,5-dione scaffold to fragments of clinically used antiepileptic drugs. nih.gov

Finally, computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play an increasingly important role in guiding the optimization process. These in silico tools can predict how modifications to the lead compound will affect its binding to a biological target, thereby helping to prioritize the synthesis of the most promising derivatives. Molecular docking studies, for example, have been used to support the observed selectivity of certain pyrrolidine-2,5-dione derivatives for the COX-2 enzyme. ebi.ac.uk

Q & A

Q. What are the common synthetic routes for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione and its derivatives?

Synthesis typically involves functionalizing the pyrrolidine-2,5-dione core with aryl groups. For example:

  • Michael Adduct Formation : 1-(4-Acetylphenyl)-pyrrolidine-2,5-dione derivatives are synthesized via Michael addition using cellulose sulfuric acid as a catalyst. Reaction conditions (e.g., solvent, temperature) are critical for regioselectivity and yield optimization .
  • Alkylation : Substituted aryl groups (e.g., 4-iodophenyl) can be introduced using CuI-catalyzed 1,3-cycloaddition reactions. Yields range from moderate to good (50–75%) under mild conditions .
  • Tosylation : For derivatives requiring elimination reactions (e.g., conversion to maleimide), tosylation of dihydroxypyrrolidine-2,5-dione intermediates is a key step, followed by DFT-validated mechanistic studies .

Q. How is X-ray crystallography applied to determine the structure of this compound?

X-ray crystallography relies on software like SHELX for structure refinement. Key steps include:

  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, even for twinned crystals or high-symmetry space groups .
  • Example: The crystal structure of a chloro-nitropropyl derivative (C₁₃H₁₂Cl₂N₂O₄) was resolved with SHELX, showing bond angles and torsion angles critical for conformational analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT studies are used to:

  • Map Reaction Pathways : For example, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide involves tosylation and elimination. DFT calculations (B3LYP/6-31G*) identify transition states and activation energies, confirming a concerted mechanism .
  • Predict Regioselectivity : Computational models explain why certain substituents (e.g., electron-withdrawing groups) favor specific reaction pathways in Michael adduct formation .

Q. What strategies resolve contradictions in biological activity data for derivatives?

Contradictions may arise from assay variability or structural nuances. Methodological approaches include:

  • Comparative Fluorometric Assays : For GABA-transaminase inhibition, IC₅₀ values must be normalized against reference standards (e.g., vigabatrin). For example, 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione showed IC₅₀ = 100.5 µM, while structural analogs varied due to substituent electronic effects .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., halogenation, hydroxylation) and correlation with activity data (Table 1).

Q. Table 1: Example SAR for Pyrrolidine-2,5-dione Derivatives

DerivativeSubstituentIC₅₀ (µM)Reference
1-(4-Acetylphenyl)-3-(4-Br-PhO)4-Bromophenyloxy100.5
1-(4-Acetylphenyl)-3-(salicylaldehyde)Salicyldehyde160.4

Q. How are Lossen-type reactions utilized to functionalize pyrrolidine-2,5-dione derivatives?

Lossen-type reactions enable one-pot synthesis of urethane-protected amino acids:

  • Reagents : Triethylamine and primary alcohols.
  • Mechanism : The reaction cleaves the N–O bond, forming β-alanine or GABA derivatives with >90% yields .
  • Application : Useful for creating bioactive conjugates or prodrugs targeting neurological pathways.

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via HPLC or TLC, and characterize products using ¹H/¹³C NMR and HRMS .
  • Computational Validation : Pair experimental data with DFT or molecular docking to validate mechanistic hypotheses .
  • Biological Assays : Use fluorometric or colorimetric assays with triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.